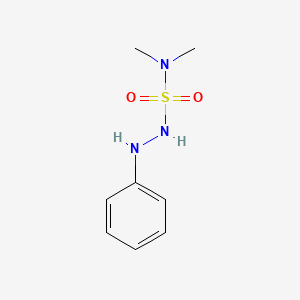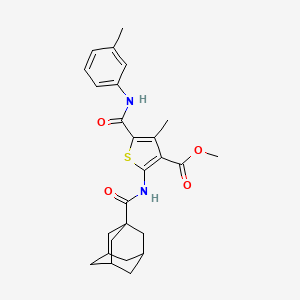![molecular formula C7H4F3N3O B12992699 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoroacetic anhydride (TFAA) or trifluoroacetamide as CF3-reagents . The reactions are usually carried out in oven-dried glassware under a dry nitrogen atmosphere, with solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (MeCN) being used without further purification .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthesis techniques. For example, the synthesis of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, a closely related compound, has been scaled up to produce significant quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine scaffold .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The imidazo[1,2-a]pyrimidine scaffold is known to bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one include other trifluoromethylated imidazo-fused heterocycles, such as 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine and imidazo[1,2-a]pyrazine .
Uniqueness: What sets this compound apart from its analogs is its unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine scaffold. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5(14)13-2-1-11-6(13)12-4/h1-3H,(H,11,12) |
InChI Key |
AHBALWJGAYEJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=C(NC2=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


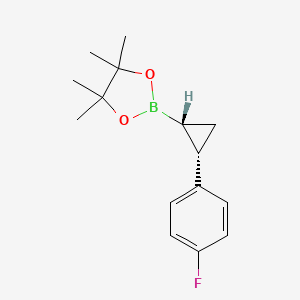
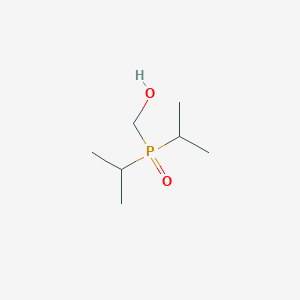
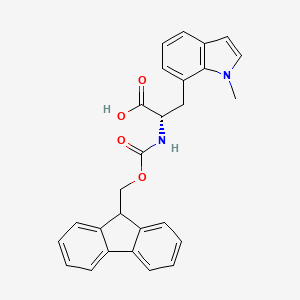
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
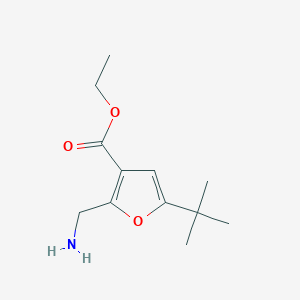
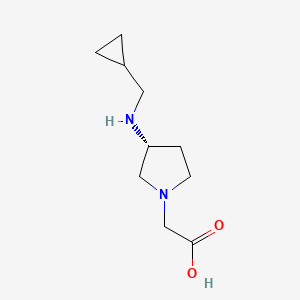

![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
